Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound is a thieno[3,4-d]pyridazine derivative characterized by a 3-fluorobenzamido group at position 5 and a phenyl substituent at position 2. Its molecular formula is C₂₀H₁₄FN₃O₅S, with a molecular weight of 427.4 g/mol . It is synthesized via microwave-assisted reactions involving sulfur and morpholine, similar to other thienopyridazines, but with 3-fluorobenzoyl chloride as a key reagent .
Properties
IUPAC Name |
ethyl 5-[(3-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-7-6-8-14(23)11-13)17(16)21(28)26(25-18)15-9-4-3-5-10-15/h3-12H,2H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPJAPMQMSRZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets.
Mode of Action
Pyridazinone derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation.
Biological Activity
Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Structural Characteristics
This compound belongs to the class of thieno[3,4-d]pyridazines and features several functional groups that contribute to its biological properties. The molecular formula is with a molecular weight of approximately 479.53 g/mol. The presence of a fluorobenzamide substituent and an ethyl ester group is significant for its interaction with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits promising enzyme inhibition properties. It has been studied for its ability to interact with various enzymes, which is crucial for understanding its mechanism of action. The compound's binding affinity and selectivity towards these targets can be assessed through biochemical assays.
Antimicrobial Properties
The compound has shown activity against certain microbial strains, indicating potential as an antimicrobial agent. Studies have highlighted its effectiveness against Candida albicans, suggesting its relevance in antifungal research.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study evaluated the compound's inhibitory effects on specific enzymes involved in metabolic pathways. Results indicated that it effectively inhibited enzyme activity at micromolar concentrations, making it a candidate for further pharmacological development.
- Antimicrobial Activity : In vitro assays demonstrated that the compound exhibited significant antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, positioning it as a potential lead compound in antifungal drug discovery.
- Molecular Docking Studies : Computational modeling has been employed to predict the binding interactions between the compound and target enzymes. Docking studies revealed favorable binding conformations and interactions with key amino acid residues within the active sites of the enzymes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrimidothienopyridazine derivatives | Similar thieno[3,4-d]pyridazine core | Comparable enzyme inhibition |
| Indole derivatives | Contains indole ring systems | Significant anti-cancer properties |
| Ethyl 5-(2-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | Ethoxy substitution instead of fluorine | Different binding profiles |
Comparison with Similar Compounds
Structural Analogues in Adenosine A1 Receptor Modulation
Thienopyridazines are prominent in adenosine A1 receptor (A1AR) research. Key analogues include:
Key Findings :
- Fluorine’s electronegativity may strengthen hydrogen bonding with the receptor .
- Compound 8’s 4-tert-butylphenyl group promotes allosteric modulation, while the target compound’s phenyl group favors antagonism.
Analogues in Tau Aggregation Inhibition
Thienopyridazines with halogen or alkyl substituents show promise in neurodegenerative applications:
Key Findings :
- Halogenation at position 7 (e.g., Cl in 67) significantly improves tau inhibition. The target compound lacks this feature, suggesting lower efficacy in this context.
- The 3-fluorobenzamido group may redirect activity toward A1AR rather than tau pathways.
Analogues with Varied Amido Substituents
Amido group modifications influence solubility and target selectivity:
Key Findings :
- The furan-2-carboxamido analogue (LogP 2.8) is more hydrophilic than the target compound, which may enhance oral bioavailability.
- The cyclopentylacetamido group in increases LogP to 4.1, favoring CNS penetration but risking toxicity.
Q & A
Q. How can the synthesis of this compound be optimized for yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions starting with the thieno[3,4-d]pyridazine core. Key steps include:
- Reaction Conditions : Use reflux conditions (e.g., toluene at 110°C) to facilitate cyclization and amide coupling .
- Catalysts : Employ acetic acid or DMAP to enhance coupling efficiency of the 3-fluorobenzamido group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95% by HPLC) .
Q. What analytical techniques are recommended for structural confirmation?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 467.5) .
- X-ray Crystallography : Resolve 3D conformation to assess steric effects influencing biological interactions .
Q. How should initial biological activity screening be designed?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (IC₅₀ determination) .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with cisplatin as a positive control .
- Receptor Binding : Radioligand displacement assays for adenosine receptors (A₂A subtype) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize analogs with systematic substituent variations:
- Substituent Library : Replace the 3-fluorobenzamido group with methoxy, nitro, or bromo derivatives .
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to alter electronic properties .
- Activity Correlation : Use IC₅₀ values from kinase assays to map substituent effects (see Table 1).
Q. Table 1: Example SAR Data
| Substituent (R) | Kinase Inhibition (IC₅₀, nM) |
|---|---|
| 3-Fluorobenzamido | 48 ± 2.1 |
| 3-Methoxybenzamido | 120 ± 5.3 |
| 4-Bromobenzamido | 85 ± 3.7 |
| Data adapted from structural analogs . |
Q. How can computational methods predict target interactions?
- Methodological Answer : Combine molecular docking and dynamics:
- Docking : Use AutoDock Vina to model binding to adenosine A₂A receptors (PDB: 3REY). Prioritize poses with hydrogen bonding to Thr88 and π-stacking with Phe168 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- Free Energy Calculations : Calculate ΔG binding with MM-PBSA to validate affinity trends .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Address discrepancies through:
- Batch Reproducibility : Re-synthesize compound under standardized conditions (e.g., inert atmosphere) to exclude batch variability .
- Assay Standardization : Compare results using identical cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., ATP concentration in kinase assays) .
- Structural Validation : Confirm active conformers via X-ray or NMR to rule out polymorphic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
